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molecular formula C8H12N2O B2714149 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 73627-16-4

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No. B2714149
M. Wt: 152.197
InChI Key: AINNREVYHRIRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897399

Procedure details

A solution of 140 g of ethylenediamine and 300 g of 2,5-dimethoxytetrahydrofuran in 2000 ml of dioxane and 1700 ml of glacial acetic acid is stirred and refluxed for 6 hours. The reaction mixture is then cooled and the solvents evaporated under reduced pressure at 60°. The dark residue is taken up in methylene chloride and ice and basified with 3N aqueous sodium hydroxide. The organic layer is separated and extracted into 5 N aqueous hydrochloric acid. The acid extract is made basic with cooling and is extracted with methylene chloride. The organic phase is dried over magnesium sulfate, treated with 10 g of charcoal and filtered. The methylene chloride is evaporated under reduced pressure to give an N-acetyl-2-(1-pyrrolyl)-ethylamine as an oil.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].CO[CH:7]1[CH2:11][CH2:10][CH:9](OC)O1.[O:14]1CCO[CH2:16][CH2:15]1>C(O)(=O)C>[C:15]([NH:3][CH2:2][CH2:1][N:4]1[CH:9]=[CH:10][CH:11]=[CH:7]1)(=[O:14])[CH3:16]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
300 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
2000 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure at 60°
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted into 5 N aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acid extract
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with 10 g of charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The methylene chloride is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCN1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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